IPNS Substrate Affinity: 20-Fold Lower Km for PCV Versus Natural ACV Tripeptide in Streptomyces lactamdurans
Purified isopenicillin N synthase (IPNS) from Streptomyces lactamdurans JC1843 exhibits approximately 20-fold lower affinity for phenylacetylcysteinylvaline (PCV) compared to its natural tripeptide substrate α-aminoadipyl-cysteinyl-valine (ACV) [1]. This quantitative affinity deficit defines PCV as a suboptimal but functional substrate analogue, suitable for competition assays and specificity mapping but not as an efficient in vitro penicillin G production intermediate relative to ACV-based systems.
| Evidence Dimension | IPNS enzyme–substrate binding affinity (Km) |
|---|---|
| Target Compound Data | Km for PCV: approximately 20-fold higher (weaker binding) than for ACV |
| Comparator Or Baseline | Natural substrate ACV (α-aminoadipyl-cysteinyl-valine); Km value taken as baseline reference |
| Quantified Difference | ~20-fold lower affinity (higher Km) for PCV vs. ACV |
| Conditions | Purified IPNS from S. lactamdurans JC1843; reaction required DTT, ascorbic acid, Fe²⁺; product identified as penicillin G by HPLC and penicillinase sensitivity |
Why This Matters
This 20-fold affinity differential must be accounted for when designing IPNS inhibition or competition experiments; equimolar substitution of ACV with PCV will not yield equivalent enzyme engagement.
- [1] J. M. Castro, P. Liras, J. Cortés, J. F. Martín, FEMS Microbiol. Lett., 1986, 34(3), 349–353. DOI: 10.1111/j.1574-6968.1986.tb01435.x View Source
